molecular formula C16H15FN2O B11337202 2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11337202
M. Wt: 270.30 g/mol
InChI Key: GZRUCZYDBBJEHT-UHFFFAOYSA-N
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Description

2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a benzodiazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with a suitable benzodiazole precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure maximum efficiency and minimal waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-FLUOROPHENOXY)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE stands out due to its specific substitution pattern and the presence of both fluorophenoxy and benzodiazole moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H15FN2O/c1-10-7-14-15(8-11(10)2)19-16(18-14)9-20-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

GZRUCZYDBBJEHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=C(C=C3)F

Origin of Product

United States

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